molecular formula C5H11N3O2 B2698289 2-hydrazino-N-isopropyl-2-oxoacetamide CAS No. 362695-80-5

2-hydrazino-N-isopropyl-2-oxoacetamide

Cat. No. B2698289
CAS RN: 362695-80-5
M. Wt: 145.162
InChI Key: KOBHAYJHXPTFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydrazino-N-isopropyl-2-oxoacetamide is a chemical compound with the molecular formula C5H11N3O2 and a molecular weight of 145.16 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H11N3O2 . This indicates that the compound consists of 5 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 154.96°C and a predicted boiling point of 376.61°C . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of 1.48 .

Scientific Research Applications

Inhibition of Dopa Decarboxylase

2-hydrazino analogs have been explored for their inhibitory effects on DOPA decarboxylase, an enzyme involved in the biosynthesis of neurotransmitters. One study demonstrates the potential of these compounds to modulate serotonin levels in vivo, indicating their relevance in neurological research and potential therapeutic applications for disorders associated with serotonin dysregulation (Porter et al., 1962).

Radiopharmaceutical Labeling

Hydrazinonicotinamide-functionalized molecules have been utilized in the development of radiopharmaceuticals. The ability to label biologically active molecules with technetium-99m using hydrazino compounds opens up avenues for advanced diagnostic imaging techniques, especially in the visualization of specific receptors or biological processes in vivo (Liu et al., 1998).

Multicomponent Synthesis Reactions

Hydrazino compounds participate in multicomponent reactions to synthesize complex organic structures, such as tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones. These reactions showcase the versatility of hydrazino compounds in organic synthesis, providing a route to compounds with potential pharmaceutical applications (Giustiniano et al., 2015).

Ligational and Potentiometric Studies

Studies involving copper (II) complexes of hydrazones derived from hydrazino compounds have shed light on their coordination chemistry. These investigations provide insights into the metal-binding properties of hydrazino-based ligands, which could be useful in catalysis, metal recovery, and the design of metallopharmaceuticals (Shah, 2016).

Antimicrobial Activity

Hydrazino compounds have been explored for their antimicrobial properties, with some derivatives showing significant activity against both bacterial and fungal pathogens. This research highlights the potential of hydrazino compounds as a basis for developing new antimicrobial agents (Kumar & Mishra, 2015).

Safety and Hazards

The compound should be stored at room temperature . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-hydrazinyl-2-oxo-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-3(2)7-4(9)5(10)8-6/h3H,6H2,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHAYJHXPTFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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